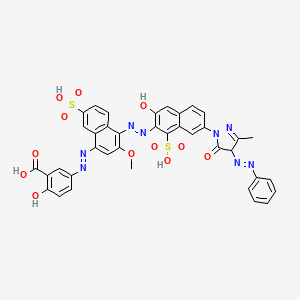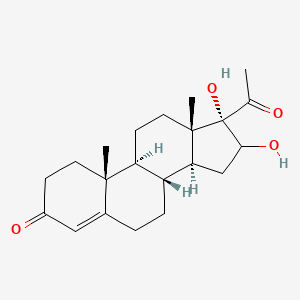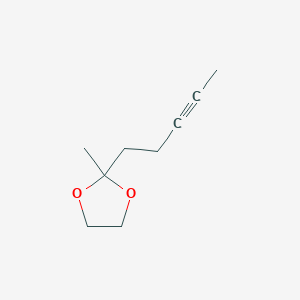
2-Methyl-2-pent-3-ynyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring fused with a pentynyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane typically involves the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pent-3-ynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Methyl-2-pent-3-ynyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-pent-3-ynyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups . The molecular targets and pathways involved include interactions with Brønsted and Lewis acid sites, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane structure without the pentynyl group.
2-Methyl-2-pentyl-1,3-dioxolane: A similar compound with a pentyl group instead of a pentynyl group.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with different alkyl substituents.
Uniqueness
2-Methyl-2-pent-3-ynyl-1,3-dioxolane is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This makes it a valuable compound in various synthetic applications and research fields .
Properties
CAS No. |
22592-16-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methyl-2-pent-3-ynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(2)10-7-8-11-9/h5-8H2,1-2H3 |
InChI Key |
VLIFFBAMCXCKEX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
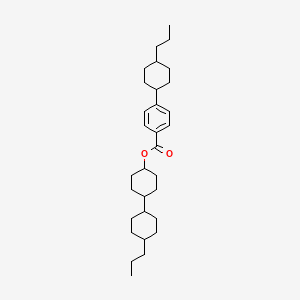
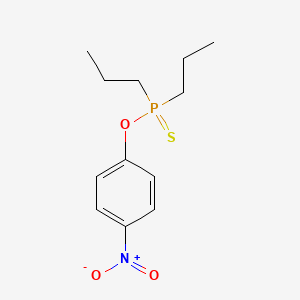

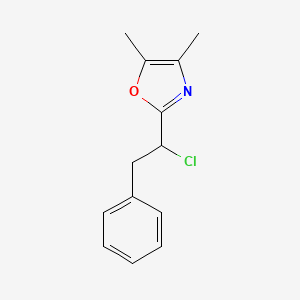
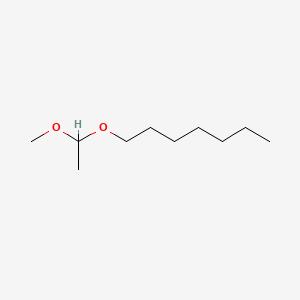
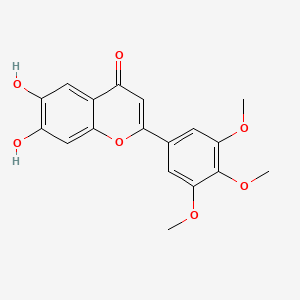
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)


